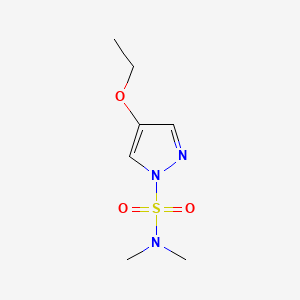
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Méthodes De Préparation
The synthesis of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves several steps. One common method includes the reaction of 4-ethoxy-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane. The mixture is then quenched in ice-cold water and neutralized with dilute hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazole ring
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide can be compared with other pyrazole derivatives such as:
- 4-Methoxy-N,N-dimethyl-pyrazole-1-sulfonamide
- 4-Propoxy-N,N-dimethyl-pyrazole-1-sulfonamide
These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C7H13N3O3S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
4-ethoxy-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O3S/c1-4-13-7-5-8-10(6-7)14(11,12)9(2)3/h5-6H,4H2,1-3H3 |
Clé InChI |
PLHUXEIFOLLSFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN(N=C1)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)
![N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13907266.png)
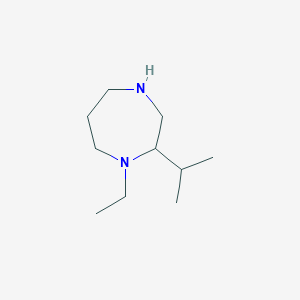
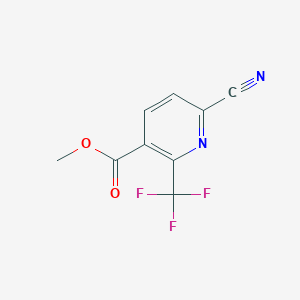
![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)
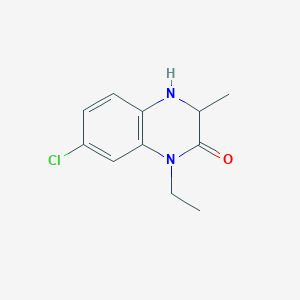

![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)
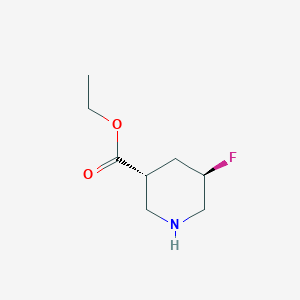
![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)
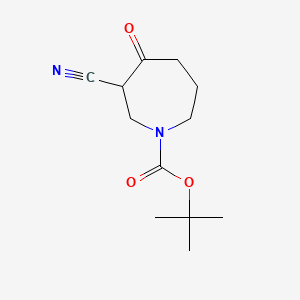
![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
